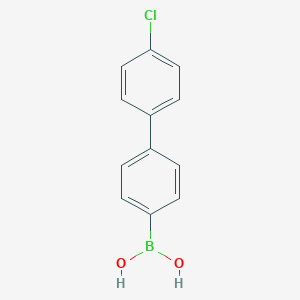
4'-Chloro-4-biphenylboronic acid
Overview
Description
4'-Chloro-4-biphenylboronic acid is a compound that is part of the arylboronic acid family. These compounds are known for their low toxicity, good thermal stability, and compatibility with various functional groups. They are insensitive to water and air, making them valuable in organic synthesis .
Synthesis Analysis
The synthesis of related arylboronic acids has been demonstrated through various methods. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids has been achieved, providing new potential building blocks for silicon-containing drugs . Additionally, the cross-coupling reaction of phenylboronic acid with chloroarenes has been carried out using a nickel(0) catalyst, which could be applicable to a wide range of chloroarenes .
Molecular Structure Analysis
The molecular structure of arylboronic acids has been extensively studied. For example, the crystal structures of 4-chloro- and 4-bromophenylboronic acids have been characterized by single-crystal X-ray diffraction methods . These studies have revealed the importance of O-H...O interactions and C-H...X (X = Cl, Br, I) interactions in the crystal packing of these compounds .
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions. The Suzuki–Miyaura coupling reaction is one such reaction where arylboronic acids are used to create biaryl compounds . This reaction is facilitated by the presence of a nickel(0) catalyst and has been shown to be effective for a range of chloroarenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids like 4-chlorophenylboronic acid have been investigated using experimental and theoretical methods. Vibrational spectra studies, including Fourier transform Raman and infrared (FTIR) spectroscopy, have been conducted alongside density functional harmonic calculations to understand the stability and spectroscopic properties of these molecules .
Scientific Research Applications
Crystallographic Studies and Material Engineering
4'-Chloro-4-biphenylboronic acid has been explored in the context of supramolecular architecture, where its crystal structures alongside other halophenylboronic acids were reported. These studies highlight the role of halogen interactions in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules, demonstrating its potential in designing new materials with specific properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Synthesis and Catalysis
In chemical synthesis, 4'-Chloro-4-biphenylboronic acid is utilized as a precursor for creating rigid m-terphenyl derivatives that serve as tectons in crystal engineering, indicating its utility in constructing complex molecular architectures for potential applications in material science and catalysis (Wright & Vinod, 2003).
Spectroscopic Analysis and Molecular Characterization
Spectroscopic studies on 4'-Chloro-4-biphenylboronic acid and its derivatives provide insights into their structural and spectroscopic properties. These studies, involving Fourier transform Raman and infrared spectra, underpin the importance of this compound in molecular characterization and the development of materials with specific vibrational properties (Kurt, 2009).
Fluorescence Studies and Molecular Interactions
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including 4'-Chloro-4-biphenylboronic acid, sheds light on their potential applications in bioanalytical chemistry and the development of fluorescent sensors for detecting various biomolecules (Geethanjali, Nagaraja, & Melavanki, 2015).
High-Throughput Experimentation in Education
The use of 4'-Chloro-4-biphenylboronic acid in undergraduate laboratory experiments demonstrates its applicability in high-throughput experimentation techniques, reinforcing fundamental concepts in organic, inorganic, and organometallic chemistry through hands-on experience with transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).
Environmental Remediation
Studies have also explored the dechlorination of chlorinated biphenyls by nanoscale zero-valent iron in the presence of 4'-Chloro-4-biphenylboronic acid, providing insights into its potential use in environmental remediation and the treatment of PCB-contaminated sediments (Wang, Zhou, Wang, Zhu, & Jin, 2011).
Safety And Hazards
Safety data sheets indicate that 4’-Chloro-4-biphenylboronic acid is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZNRXWZCBUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585710 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-4-biphenylboronic acid | |
CAS RN |
364044-44-0 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



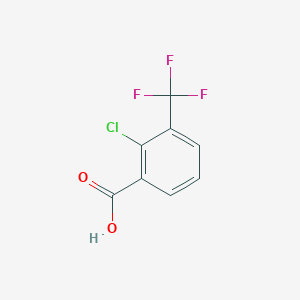
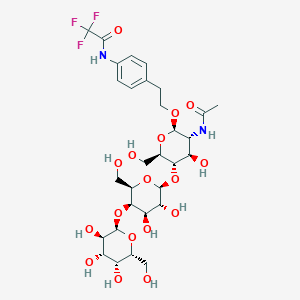
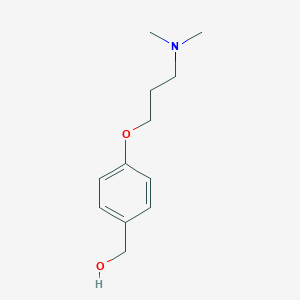
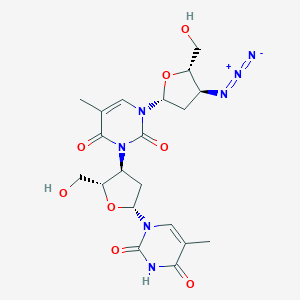
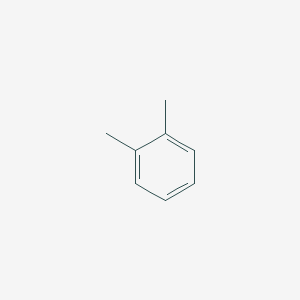
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
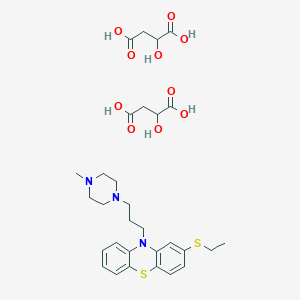
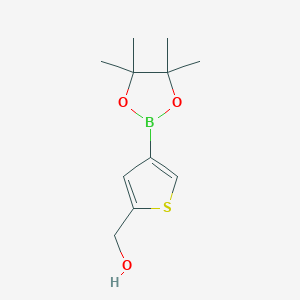
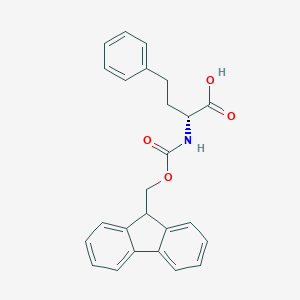
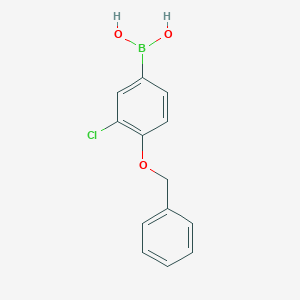
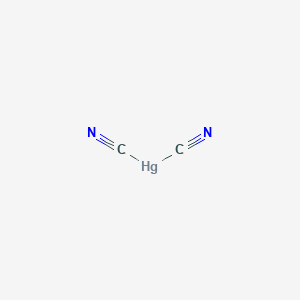

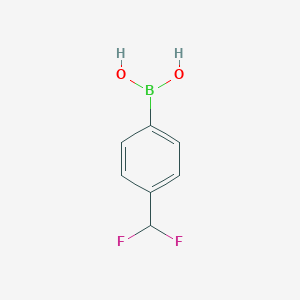
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)